4-Ethylphenylhydrazine hydrochloride
Overview
Description
4-Ethylphenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 4-Ethylphenylhydrazine hydrochloride are aldehydes and ketones . The compound interacts with these targets through a nucleophilic reaction, where the nitrogen atom in the hydrazine group acts as a nucleophile .
Mode of Action
This compound interacts with its targets (aldehydes and ketones) to form oximes or hydrazones . This interaction is essentially an irreversible process as the adduct dehydrates . The oxygen atom also acts as a nucleophile in competition with nitrogen, but this is a dead-end process that results in the reversible formation of a hemiketal .
Biochemical Pathways
The formation of oximes and hydrazones by this compound affects the biochemical pathways involving aldehydes and ketones . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone . This can have downstream effects on other biochemical pathways that are dependent on the concentration of these compounds.
Pharmacokinetics
Given its molecular weight of 17266 , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation of oximes and hydrazones These compounds can have various effects depending on the specific aldehyde or ketone they are derived from
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the nucleophilic reaction that forms the oximes and hydrazones Additionally, the presence of other compounds that can react with aldehydes and ketones may compete with this compound, potentially affecting its efficacy
Biological Activity
4-Ethylphenylhydrazine hydrochloride (C8H13ClN2) is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This compound is characterized by an ethyl group attached to a phenylhydrazine structure, which influences its chemical properties and biological interactions.
- Molecular Formula : C8H13ClN2
- Molecular Weight : 172.66 g/mol
- CAS Number : 53661-18-0
- Solubility : Soluble in water, with reported solubility values around 0.233 mg/ml .
Biological Activity
The biological activity of this compound is primarily studied through its interactions with biological systems, particularly concerning its toxicity and potential therapeutic applications.
Antitumor Activity
Research indicates that hydrazine derivatives, including this compound, may exhibit antitumor properties . These effects are hypothesized to arise from their ability to interact with cellular components and induce apoptosis in cancer cells. For example, phenylhydrazine compounds have shown the capacity to induce oxidative stress, which can lead to cell death in tumor cells .
Toxicological Effects
The compound is also associated with various toxicological effects:
- Hematological Effects : Exposure can lead to hemolytic anemia due to oxidative damage to red blood cells. Studies have shown that phenylhydrazines can cause methemoglobinemia and destruction of erythrocytes .
- Organ Toxicity : Chronic exposure has been linked to liver and kidney damage, with evidence suggesting that it may lead to hepatotoxicity and nephrotoxicity in animal models .
- Carcinogenic Potential : Some studies suggest a possible link between hydrazine exposure and carcinogenic effects, particularly lung tumors in animal models .
Case Study 1: Hemolytic Anemia Induction
A study involving the administration of phenylhydrazine to rats demonstrated significant hematological changes, including decreased erythrocyte counts and increased reticulocyte counts. This study provided evidence for the hemolytic properties of hydrazines .
Case Study 2: Tumor Induction in Mice
In a long-term study where mice were administered phenylhydrazine orally, an increased incidence of lung tumors was observed. The findings suggested that the mechanism of action involves DNA alkylation leading to mutagenic effects .
Comparative Analysis of Hydrazine Derivatives
Compound Name | CAS Number | Antitumor Activity | Toxicity Level |
---|---|---|---|
This compound | 53661-18-0 | Yes | Moderate |
Phenylhydrazine | 7516-5 | Yes | High |
(3,4-Dimethylphenyl)hydrazine | 60481-51-8 | Yes | Moderate |
Properties
IUPAC Name |
(4-ethylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFUKCJADFMHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375448 | |
Record name | 4-Ethylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53661-18-0 | |
Record name | 4-Ethylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethylphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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